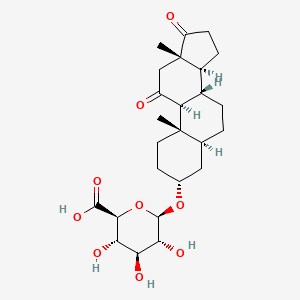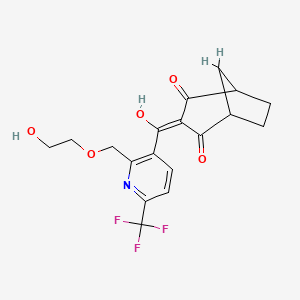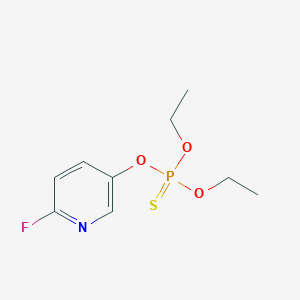![molecular formula C20H16O4 B13420902 (7R,8S,9R,10S)-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol](/img/structure/B13420902.png)
(7R,8S,9R,10S)-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(7R,8S,9R,10S)-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol is a polycyclic aromatic hydrocarbon (PAH) derivative. This compound is a metabolite of benzo[a]pyrene, a well-known environmental pollutant and carcinogen. The compound is formed through the metabolic activation of benzo[a]pyrene and is often studied for its role in carcinogenesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (7R,8S,9R,10S)-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol typically involves the metabolic activation of benzo[a]pyrene. This process includes several enzymatic steps, primarily involving cytochrome P450 enzymes, which convert benzo[a]pyrene to its diol epoxide form. The diol epoxide then undergoes hydrolysis to form the tetrahydrobenzo[a]pyrene-tetrol .
Industrial Production Methods
Industrial production of this compound is not common due to its carcinogenic nature. it can be synthesized in laboratory settings for research purposes using the aforementioned enzymatic processes.
化学反応の分析
Types of Reactions
(7R,8S,9R,10S)-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones and other oxidized derivatives.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under mild to moderate conditions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of the original compound. These products are often studied for their biological activity and potential carcinogenicity.
科学的研究の応用
(7R,8S,9R,10S)-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol is primarily used in scientific research to study the mechanisms of carcinogenesis. Its applications include:
Chemistry: Studying the chemical properties and reactivity of PAH derivatives.
Biology: Investigating the metabolic pathways and biological effects of PAHs.
Medicine: Understanding the role of PAHs in cancer development and exploring potential therapeutic interventions.
作用機序
The compound exerts its effects through the formation of DNA adducts. It binds covalently to the exocyclic amino group of deoxyguanosine in DNA, causing structural perturbations such as DNA bends. These adducts can interfere with DNA replication and repair, leading to mutations and potentially cancer . The primary molecular targets include DNA and various enzymes involved in DNA repair and replication.
類似化合物との比較
Similar Compounds
Benzo[a]pyrene: The parent compound from which (7R,8S,9R,10S)-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol is derived.
Benzo[a]pyrene-7,8-dihydrodiol: An intermediate in the metabolic activation of benzo[a]pyrene.
Benzo[a]pyrene-7,8-diol-9,10-epoxide: The ultimate carcinogenic form of benzo[a]pyrene.
Uniqueness
This compound is unique due to its specific stereochemistry and its role as a metabolite in the activation of benzo[a]pyrene. Its formation and reactivity provide valuable insights into the mechanisms of PAH-induced carcinogenesis .
特性
分子式 |
C20H16O4 |
|---|---|
分子量 |
324.31 g/mol |
IUPAC名 |
(7R,8S,9R,10S)-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol |
InChI |
InChI=1S/C20H16O4/c21-17-13-8-11-5-4-9-2-1-3-10-6-7-12(15(11)14(9)10)16(13)18(22)20(24)19(17)23/h1-8,17-24H/t17-,18+,19+,20-/m1/s1/i17+1,18+1,19+1,20+1 |
InChIキー |
KWFVZAJQUSRMCC-FMTVYXBPSA-N |
異性体SMILES |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4[13C@@H]([13C@H]([13C@H]([13C@@H]5O)O)O)O)C=C2 |
正規SMILES |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C(C(C(C5O)O)O)O)C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![2-[3-[(4-Amino-2-ethylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;chloride;hydrochloride](/img/structure/B13420859.png)





